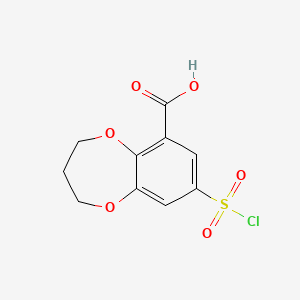
(3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione is a complex organic compound that features a chromene core with a dithiolylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dithiolylidene Group: This step may involve the reaction of the chromene derivative with a dithiol compound under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the chromene core or the dithiolylidene group, potentially yielding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydrochromene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology and Medicine
The compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could include anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its electronic properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione: Lacks the methoxy group, which might affect its reactivity and biological activity.
(3Z)-3-(5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
63520-87-6 |
|---|---|
Formule moléculaire |
C19H12O4S2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(3Z)-3-[5-(4-methoxyphenyl)dithiol-3-ylidene]chromene-2,4-dione |
InChI |
InChI=1S/C19H12O4S2/c1-22-12-8-6-11(7-9-12)15-10-16(25-24-15)17-18(20)13-4-2-3-5-14(13)23-19(17)21/h2-10H,1H3/b17-16- |
Clé InChI |
BVBKKOXITCDGMK-MSUUIHNZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)C4=CC=CC=C4OC3=O)/SS2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C3C(=O)C4=CC=CC=C4OC3=O)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)

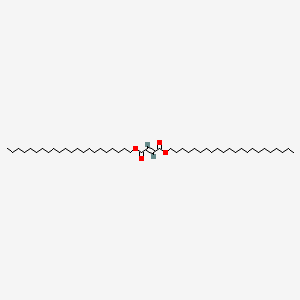

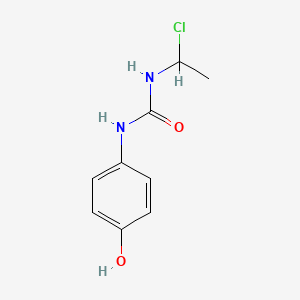

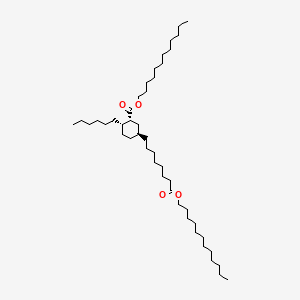
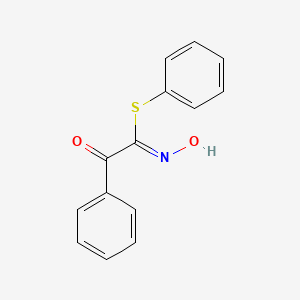
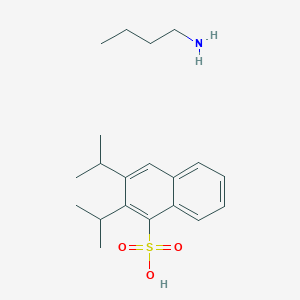
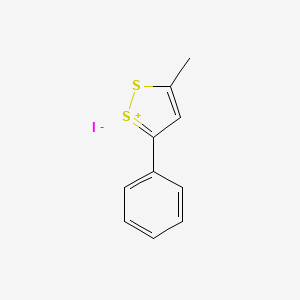
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
